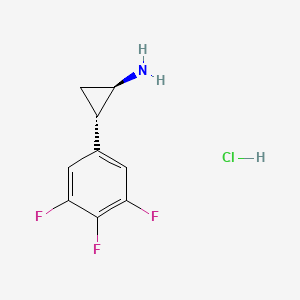

Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride

Übersicht

Beschreibung

Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound characterized by the presence of a cyclopropane ring substituted with a trifluorophenyl group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the trifluorophenyl group and the amine functionality. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclopropanation reaction. The final step involves the conversion of the free amine to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The trifluorophenyl group can be reduced under specific conditions to form less fluorinated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride has shown promise in the development of new therapeutic agents. Its ability to modulate neurotransmitter systems indicates potential applications in treating various neurological disorders.

- Neurotransmitter Modulation : Research suggests that this compound may influence serotonin and dopamine receptors, which could be beneficial in managing conditions such as anxiety and depression. Studies have demonstrated its ability to penetrate the blood-brain barrier effectively, making it a candidate for central nervous system therapies.

Antiparasitic Activity

Compounds with similar structures have exhibited significant activity against protozoan parasites and nematodes. Preliminary investigations into this compound suggest it may possess comparable antiparasitic properties.

- Case Study : In vitro studies have indicated that related compounds demonstrate nanomolar activities against parasites such as Giardia intestinalis and Entamoeba histolytica. Future research could explore the efficacy of this compound against these and other parasitic infections.

Enzyme Inhibition

The compound's structural characteristics enable it to inhibit specific enzymes, which could be beneficial in various therapeutic contexts.

- Mechanism of Action : The trifluorophenyl group enhances binding affinity to target enzymes, potentially leading to effective inhibition pathways that can be exploited for drug development.

Data Table of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Neurotransmitter Modulation | Serotonin/Dopamine Receptors | Potential antidepressant effects | [Source 1] |

| Antiparasitic Activity | Giardia intestinalis | Inhibitory activity | [Source 2] |

| Enzyme Inhibition | Various Enzymes | Inhibition | [Source 3] |

CNS Disorders

A study highlighted the compound's interaction with neurotransmitter receptors, suggesting its potential role in managing conditions like anxiety and depression. The ability to modulate serotonin levels may provide a new avenue for antidepressant therapies.

Antiparasitic Activity

Related compounds with similar structural features have shown significant activity against protozoan parasites. Further investigation into this compound could reveal its efficacy against these pathogens.

Wirkmechanismus

The mechanism by which Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride

- (1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-ol

- (1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-carboxylic acid

Uniqueness

Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride is unique due to the specific arrangement of the trifluorophenyl group and the amine functionality on the cyclopropane ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biologische Aktivität

Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride is a unique compound that has garnered attention due to its potential pharmacological effects and biological activity. This article provides a comprehensive overview of its biological activity, including receptor interactions, pharmacokinetics, and comparisons with structurally similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₉H₉ClF₃N

- Molecular Weight : 223.62 g/mol

- CAS Number : 1820579-53-0

The compound features a cyclopropane structure with a trifluorophenyl substitution, which enhances its chemical stability and biological activity compared to similar compounds.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant effects, potentially through modulation of neurotransmitter systems.

- Receptor Binding Affinity : The compound shows potential binding affinity to various receptors, which is critical for understanding its therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antidepressant | Potential modulation of neurotransmitter systems. |

| Receptor Interaction | Binding affinity to various receptors influencing pharmacodynamics. |

The biological activity of this compound is largely attributed to its interactions with specific neurotransmitter receptors. While detailed mechanisms are still under investigation, the compound's trifluoromethyl group is believed to enhance its binding capabilities and overall efficacy in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antidepressant Effects : A recent study demonstrated that this compound exhibited significant antidepressant-like effects in animal models. The results indicated alterations in serotonin and norepinephrine levels, suggesting a mechanism similar to that of traditional antidepressants .

- Receptor Binding Studies : Another research effort focused on the compound's binding affinity to serotonin receptors (5-HT). The findings revealed that it binds selectively to certain subtypes, indicating potential for targeted therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Table 2: Comparison of Similar Compounds

| Compound Name | Key Features |

|---|---|

| Rac-(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine | Contains difluorophenyl; potentially different biological activity due to fewer fluorine atoms. |

| Rac-(1R,2S)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine | Substituted at a different position; may exhibit different pharmacological profiles. |

| 2-(3-fluorophenyl)cyclopropan-1-amine | Lacks multiple fluorine substitutions; potentially lower reactivity and different effects. |

The unique trifluoromethyl substitution in this compound enhances its chemical stability and biological activity compared to these similar compounds.

Eigenschaften

IUPAC Name |

(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N.ClH/c10-6-1-4(5-3-8(5)13)2-7(11)9(6)12;/h1-2,5,8H,3,13H2;1H/t5-,8+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHGECDAJULCBB-ZZLSTCIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C(=C2)F)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC(=C(C(=C2)F)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.